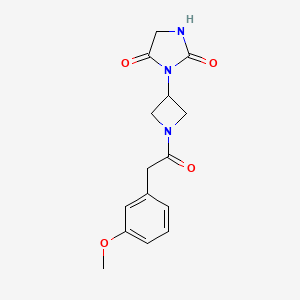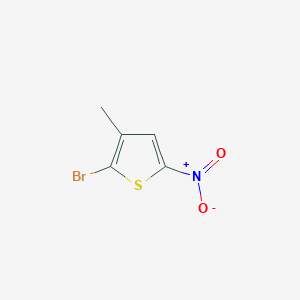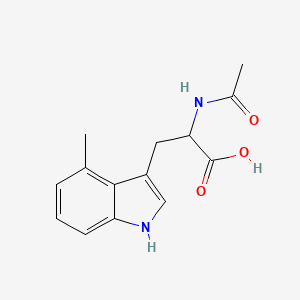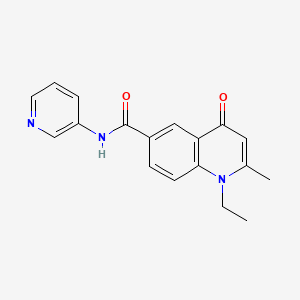
1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMDQ or EMDQ-3 and belongs to the quinoline family of compounds.
Aplicaciones Científicas De Investigación
EMDQ has been extensively studied for its potential applications in various fields. It has been shown to exhibit anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. EMDQ has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, EMDQ has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of EMDQ is not fully understood. However, it has been suggested that EMDQ inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. EMDQ has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
EMDQ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. EMDQ has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, EMDQ has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMDQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. EMDQ is also stable under normal laboratory conditions. However, there are some limitations to using EMDQ in lab experiments. It can be expensive to synthesize, and the mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of EMDQ. One area of research is the development of EMDQ derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of EMDQ. Additionally, EMDQ could be used in combination with other anticancer agents to enhance their efficacy. Finally, the potential use of EMDQ in the treatment of other diseases, such as inflammatory diseases and infectious diseases, could also be explored.
Conclusion:
In conclusion, EMDQ is a chemical compound that has potential applications in various fields. It has been shown to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties. EMDQ has several advantages for lab experiments, including ease of synthesis and stability. However, there are also limitations to its use. Further research is needed to fully understand the mechanism of action of EMDQ and to explore its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of EMDQ involves the reaction of 3-amino-pyridine with ethyl acetoacetate, followed by cyclization with isobutylaldehyde and condensation with 2-cyanoacetamide. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-pyridin-3-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-12(2)9-17(22)15-10-13(6-7-16(15)21)18(23)20-14-5-4-8-19-11-14/h4-11H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIHGBFVUADTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2786523.png)
![2,6-difluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2786526.png)
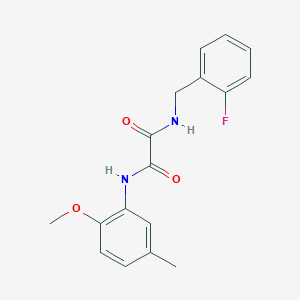
![Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-](/img/structure/B2786528.png)

![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)
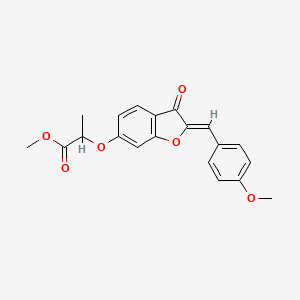
![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)
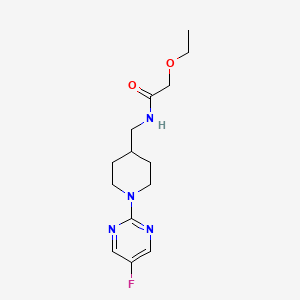
![(3-Amino-4-(phenylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2786534.png)

